REACTION_SMILES
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[Br:17][c:18]1[cH:19][n:20][n:21]([CH2:23][C:24]([F:25])([F:26])[F:27])[cH:22]1.[CH2:1]([n:2]1[cH:3][c:4]([B:8]2[O:9][C:10]([CH3:15])([CH3:16])[C:11]([CH3:13])([CH3:14])[O:12]2)[cH:5][n:6]1)[CH3:7]>>[B:8]1([c:18]2[cH:19][n:20][n:21]([CH2:23][C:24]([F:25])([F:26])[F:27])[cH:22]2)[O:9][C:10]([CH3:15])([CH3:16])[C:11]([CH3:13])([CH3:14])[O:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)Cn1cc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1cc(B2OC(C)(C)C(C)(C)O2)cn1
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Name
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Type
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product
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Smiles
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CC1(C)OB(c2cnn(CC(F)(F)F)c2)OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |